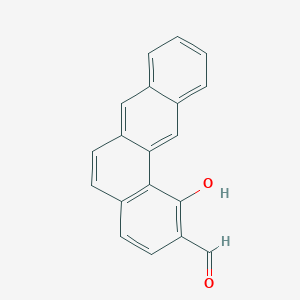
1-Hydroxytetraphene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxytetraphene-2-carbaldehyde is a chemical compound belonging to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group and an aldehyde group attached to a tetraphene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytetraphene-2-carbaldehyde typically involves the formylation of tetraphene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the tetraphene ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes using automated reactors and optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxytetraphene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products:
Oxidation: 1-Hydroxytetraphene-2-carboxylic acid.
Reduction: 1-Hydroxytetraphene-2-methanol.
Substitution: Various substituted tetraphene derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxytetraphene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-Hydroxytetraphene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-Hydroxy-2-naphthaldehyde
- 1-Hydroxy-3-methylanthracene-2-carbaldehyde
- 1-Hydroxy-4-phenylphenanthrene-2-carbaldehyde
Comparison: 1-Hydroxytetraphene-2-carbaldehyde is unique due to its tetraphene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
918797-15-6 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1-hydroxybenzo[a]anthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-11-16-8-6-12-5-7-15-9-13-3-1-2-4-14(13)10-17(15)18(12)19(16)21/h1-11,21H |
Clave InChI |
CTPHXLBSMHCGFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=C(C=C4)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
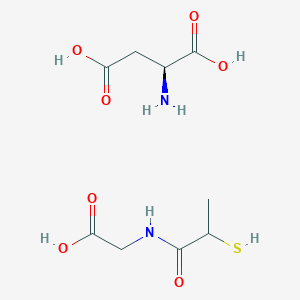

![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)

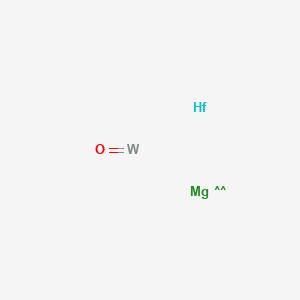
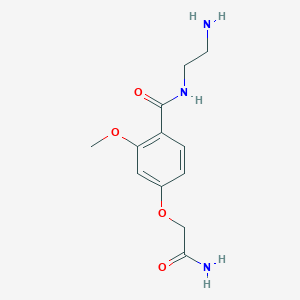

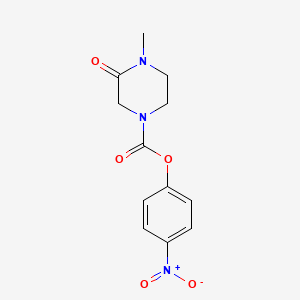
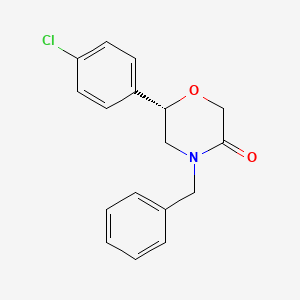
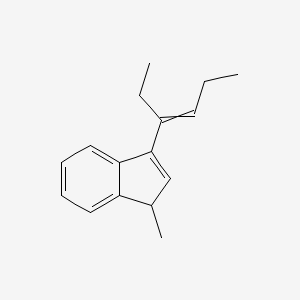
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
